Acetic acid--hydrazine (2/1)
Description
Structure
2D Structure
Properties
CAS No. |
37598-17-7 |
|---|---|
Molecular Formula |
C4H12N2O4 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
acetic acid;hydrazine |
InChI |
InChI=1S/2C2H4O2.H4N2/c2*1-2(3)4;1-2/h2*1H3,(H,3,4);1-2H2 |
InChI Key |
PDPITWXRYKGXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.NN |
Origin of Product |
United States |
Synthetic Methodologies for Acylhydrazine Compounds
Direct Acylation Routes
Direct acylation involves the reaction of a carboxylic acid or its immediate derivatives with hydrazine (B178648). While conceptually straightforward, these methods can present challenges regarding reaction efficiency and yield. researchgate.net
The most direct route to acetylhydrazide is the condensation of acetic acid with hydrazine hydrate (B1144303). However, this direct conversion is often inefficient and may require catalysts to proceed at a reasonable rate. google.comgoogle.com A known side reaction in peptide synthesis involves the partial acetylation of hydrazides when acetic acid is used as the acid component in the formation of an azide (B81097). pharm.or.jp For instance, treating benzyloxycarbonylalanine hydrazide with acetic acid at 20°C resulted in 11% acetylation after one hour, increasing to 49% after 12 hours. pharm.or.jp
Another approach involves refluxing the parent hydrazide in acetic acid. When (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide was refluxed in acetic acid for five hours, the corresponding N-acetylated product was obtained, albeit in a modest 38% yield. nih.gov
Acylating reagents such as acyl chlorides, anhydrides, or esters are also commonly used to acylate hydrazines. researchgate.net Acylbenzotriazoles, which are stable, crystalline solids, have been identified as particularly effective N-acylating agents that react with hydrazine under very mild conditions to produce acylhydrazines in moderate to excellent yields. researchgate.net
To overcome the low efficiency of direct condensation, various catalytic systems have been developed. For the synthesis of acetylhydrazide from acetic acid and hydrazine hydrate, catalysts are often necessary to achieve acceptable yields and avoid complicated post-processing. google.com One patented method employs a CuO/Cr₂O₃ composite catalyst. google.com In this process, keeping hydrazine hydrate in excess and continuously removing the water generated during the reaction promotes the hydrazidization, shortens reaction time, and improves the yield. google.com Another approach utilizes Hβ type solid acid molecular sieve catalysts to achieve the same goal. google.com
Interestingly, acetic acid itself can serve as a catalyst for the N-acylation of amines using esters like ethyl acetate (B1210297) or butyl acetate as the acyl source. rsc.org With catalyst loadings as low as 10 mol%, this method provides acetamide (B32628) products in excellent yields at temperatures between 80–120 °C. rsc.org Additionally, transition-metal catalysts can be employed; a Ni(II)-bipyridine complex, for example, catalyzes the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org Copper-catalyzed multi-component reactions of aldehydes and aryl hydrazines have also been developed for the synthesis of N′,N′-diaryl acylhydrazines. rsc.org
Indirect Synthesis Pathways
Indirect routes to acylhydrazines often provide higher yields and purity by utilizing different starting materials or intermediate functional groups.
The hydrazinolysis of esters is considered the standard and most common method for preparing carboxylic acid hydrazides. researchgate.netresearchgate.net This nucleophilic substitution reaction involves treating an ester with hydrazine, typically in an alcoholic solvent. researchgate.net For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide was successfully prepared by reacting the corresponding ethyl ester with a 100% solution of hydrazine hydrate in methanol (B129727). The reaction mixture was left overnight at 25°C, yielding the desired hydrazide in 70% yield after recrystallization. nih.gov This method is widely applicable, and using reactive fractionation or distillation to remove the alcohol byproduct as it forms can push the reaction to completion, achieving yields of over 90% and making it suitable for industrial-scale production. google.com
Functional group interconversion (FGI) is a strategic process in organic synthesis where one functional group is converted into another that is more suitable for a desired reaction. youtube.com This approach can be used to synthesize acylhydrazines from precursors other than acids or esters.
A notable example is the synthesis of acylhydrazines from amides. researchgate.net This has been achieved by first "activating" the amide by converting it to an N-Boc, N-nitroso, or N-tosyl amide. These activated amides then readily undergo transamidation with hydrazine hydrate at room temperature to furnish the desired acylhydrazides in high yields, typically between 76–94%. researchgate.net More specifically, activated amides like benzoylpyrrolidin-2-one derivatives react with hydrazine monohydrate in an aqueous environment at 25°C to provide acylhydrazides. organic-chemistry.org This reaction is often rapid and high-yielding, demonstrating excellent functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of acylhydrazine products. Key variables include the choice of solvent, temperature, catalyst, and the nature of the reactants.
In the synthesis of acylhydrazides from activated amides, the reaction conditions are notably mild. The use of an aqueous environment at room temperature (25°C) under metal-free conditions highlights the efficiency of the pathway. organic-chemistry.org However, the structure of the reactants plays a significant role. For instance, in the reaction of substituted benzoylpyrrolidin-2-ones with hydrazine, yields are generally high, but can be affected by steric hindrance.
| Substituent on Benzoylpyrrolidin-2-one | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| 4-Methoxy | 92% | 5 min | Electron-donating group |
| 4-Methyl | 89% | 5 min | Weakly electron-donating group |
| Unsubstituted | 91% | 5 min | Baseline |
| 4-Fluoro | 88% | 5 min | Electron-withdrawing group |
| 4-Chloro | 87% | 5 min | Electron-withdrawing group |
| 4-Bromo | 85% | 5 min | Electron-withdrawing group |
| 2-Methyl | 65% | 5 min | Steric hindrance from ortho-substituent |
For direct catalytic routes, the choice of catalyst and reaction conditions is paramount. The patented synthesis of acetylhydrazide from acetic acid provides a clear example of optimization.
| Catalyst | Reactants | Temperature | Reaction Time | Key Optimization Strategy | Reported Yield |
|---|---|---|---|---|---|
| CuO/Cr₂O₃ Composite | Acetic Acid, Hydrazine Hydrate | Reflux | 4-6 hours | Continuous removal of water via rectification | High (e.g., 347.8g from 300g acetic acid) |
| Hβ type solid acid | Acetic Acid, Hydrazine Hydrate | Not specified | Not specified | Continuous removal of water | High |
Furthermore, process intensification, such as using reactive distillation for the hydrazinolysis of esters, can dramatically improve efficiency. By continuously removing the alcohol byproduct, the reaction equilibrium is shifted towards the product, leading to yields greater than 90% and simplifying purification. google.com
Exploration of Regioselectivity and Stereoselectivity in Acylhydrazine Formation
The synthesis of complex acylhydrazines often involves reactions where the issues of regioselectivity and stereoselectivity are of paramount importance. Regioselectivity pertains to the preferential formation of one constitutional isomer over another, while stereoselectivity refers to the preferential formation of one stereoisomer. The control of these aspects is crucial for the synthesis of specific, functionally optimized acylhydrazine derivatives for various applications in medicinal chemistry and material science.
Regioselectivity in Acylhydrazine Synthesis
In the formation of acylhydrazines from unsymmetrical hydrazines or reagents, the acyl group can potentially react at two different nitrogen atoms, leading to regioisomers. The selective acylation of one nitrogen atom over the other is a significant challenge and an area of active research.
One notable example is the copper-catalyzed N-arylation of benzoylhydrazine with aryl iodides. A reversal in regioselectivity has been observed depending on the substitution pattern of the aryl iodide. While para- and meta-substituted aryl iodides yield the expected N'-aryl product, ortho-substituted aryl iodides lead to the N-aryl isomer. organic-chemistry.org
Another approach involves the use of acylbenzotriazoles for the acylation of N-aryl hydrazines. This method has been shown to be effective for the synthesis of N-aryl-N'-acylhydrazines under mild conditions. researchgate.net The reaction proceeds with good yields and offers a reliable route to specific regioisomers. researchgate.net
Furthermore, palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines serves as a highly regioselective method for preparing N,N-disubstituted hydrazines. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups. organic-chemistry.org
The following table summarizes key findings in the regioselective synthesis of acylhydrazine derivatives.
| Reaction Type | Reactants | Catalyst/Reagent | Major Regioisomer | Yield (%) | Reference |
| N-Arylation | Benzoylhydrazine, o-iodoanisole | CuI, Cs₂CO₃ | N-Aryl | 95 | organic-chemistry.org |
| N-Arylation | Benzoylhydrazine, p-iodotoluene | CuI, Cs₂CO₃ | N'-Aryl | 85 | organic-chemistry.org |
| Acylation | Phenylhydrazine, Benzoylbenzotriazole | None | N-Phenyl-N'-benzoylhydrazine | 76 | researchgate.net |
| Allylic Substitution | Allyl acetate, Phenylhydrazine | Pd(dba)₂, DPEphos | N-Allyl-N-phenylhydrazine | 92 | organic-chemistry.org |
| Cyclization | Acetophenone, Hydrazine hydrate | Cu(OAc)₂·H₂O | 3-Phenyl-1H-pyrazole | 85 | sioc-journal.cn |
Stereoselectivity in Acylhydrazine Synthesis
The generation of chiral acylhydrazines with defined stereochemistry is a significant objective, particularly for the development of new therapeutic agents. This requires the use of stereoselective synthetic methods.
The diastereoselective synthesis of acylhydrazines can be achieved using chiral auxiliaries. For instance, the use of Ellman's chiral tert-butanesulfinamide reagent has been effective in the stereoselective synthesis of chiral amines, a methodology that can be extended to the synthesis of chiral acylhydrazines. osi.lv This approach allows for the creation of molecules with multiple stereogenic centers with a high degree of control. osi.lv
Enzymatic methods also offer a promising avenue for stereoselective acylhydrazine synthesis. Imine reductases (IREDs) have been utilized for the reductive amination of carbonyl compounds with hydrazines to produce substituted N-alkylhydrazines. d-nb.info Preliminary studies have indicated the potential for high enantiomeric excess with certain enzyme-substrate combinations. d-nb.info
An innovative approach to stereoselective synthesis involves the N-heterocyclic carbene (NHC)-catalyzed addition of aldehydes to diazo compounds, which yields N-acylhydrazones with high stereoselectivity. nih.gov This method has been shown to be effective for a range of aldehydes, providing the corresponding N-acylhydrazones in good yields. nih.gov
The table below presents selected examples of stereoselective syntheses of acylhydrazine derivatives.
| Reaction Type | Reactants | Catalyst/Reagent/Auxiliary | Diastereomeric/Enantiomeric Ratio | Yield (%) | Reference |
| NHC-Catalyzed Addition | Cinnamaldehyde, Ethyl diazoacetate | NHC | >95:5 (E/Z) | 91 | nih.gov |
| Reductive Hydrazination | 2-Pentanone, Methylhydrazine | Imine Reductase (IRED) | >75% ee | - | d-nb.info |
| Asymmetric Synthesis | N-(tert-Butanesulfinyl)ketimine, MeLi | - | 98:2 dr | 95 | osi.lv |
| Cascade Cyclization | Activated aziridine, N-propargylaniline | - | up to 94:6 dr, up to >99% ee | up to 75 | 15 |
Advanced Structural Elucidation and Spectroscopic Characterization of Acylhydrazine Derivatives
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Molecular Connectivity and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the precise molecular connectivity and probing the dynamic behavior of the acetic acid--hydrazine (2/1) complex in solution.
¹H NMR Spectroscopy: In a suitable deuterated solvent, the ¹H NMR spectrum is expected to show distinct signals for the acetyl and hydrazine (B178648) protons. The acetyl protons of the acetic acid moiety would likely appear as a sharp singlet in the δ 2.1–2.3 ppm range, a characteristic region for such groups. The chemical shift of the N-H protons of hydrazine and the O-H protons of acetic acid would be highly dependent on the solvent, concentration, and the extent of proton exchange. These signals are often broad. High-resolution proton NMR has been effectively used to identify metabolites of hydrazine, such as acetyl- and diacetylhydrazine, in biological samples. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information on the carbon framework. Two primary signals are expected: one for the methyl carbon of the acetate (B1210297) group and another for the carbonyl carbon. The carbonyl carbon signal in related acylhydrazines and pyrazolines appears in the δ 165–170 ppm region. The methyl carbon signal would be expected at a much higher field.
2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals. An HMBC experiment, for example, would show a correlation between the acetyl protons and the carbonyl carbon, confirming the connectivity within the acetate units.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Acetic Acid--Hydrazine (2/1)
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Acetyl (CH₃) | 2.1 - 2.3 | Singlet | Based on typical acetyl group shifts in related compounds. |
| ¹H | Hydrazine (NH₂) / Ammonium (NH₃⁺) | Variable | Broad Singlet | Shift and broadening are highly dependent on solvent and exchange. |
| ¹³C | Carbonyl (C=O) | 165 - 175 | - | Based on shifts in related hydrazide and acetate systems. |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Neither acetic acid nor hydrazine possesses significant chromophores that absorb in the typical UV-Vis range (200-800 nm). Acetic acid's n→π* transition of the carbonyl group occurs below 200 nm. Hydrazine itself shows weak absorption at wavelengths shorter than 200 nm, though some studies report characteristic peaks around 1050 nm in the near-IR. rsc.org
The formation of the acetic acid--hydrazine (2/1) complex is not expected to create a new, strong chromophore. However, the interaction may lead to subtle shifts in the absorption edges. The primary utility of UV-Vis spectroscopy in this context is often for quantitative analysis, frequently after derivatization. For instance, hydrazine can be determined spectrophotometrically by reacting it with p-dimethylaminobenzaldehyde to form a yellow product with a maximum absorption (λ_max) at 458 nm. nih.gov This method could be adapted to quantify the hydrazine component in solutions of the complex.
In the analysis of more complex acylhydrazine derivatives that contain aromatic rings or other conjugated systems, UV-Vis spectroscopy is more informative, revealing electronic transitions associated with the conjugated π-system. researchgate.netnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a definitive technique for determining the molecular weight of the acetic acid--hydrazine (2/1) complex and for elucidating its structure through fragmentation analysis. The nominal molecular weight of the complex (C₄H₁₂N₂O₄) is 152.12 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺) would be expected at an m/z of approximately 153.13. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition.
The fragmentation pattern in tandem MS (MS/MS) experiments would provide further structural proof. For the protonated molecule, likely fragmentation pathways would include:
Neutral loss of one or two acetic acid molecules (CH₃COOH, 60.05 Da).
Cleavage of the N-N bond, a common fragmentation pathway for hydrazine derivatives.
Formation of characteristic fragment ions related to acetylated hydrazine species. For example, MS/MS studies of N,N'-diacetylhydrazine ([M+H]⁺ at m/z 117) show characteristic fragment ions at m/z 99 and 75. nih.gov
Table 3: Predicted Mass Spectrometry Data for Acetic Acid--Hydrazine (2/1)
| Ion | Formula | Calculated m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₄H₁₃N₂O₄]⁺ | 153.08 | Protonated parent molecule. |
| [M-CH₃COOH+H]⁺ | [C₂H₉N₂O₂]⁺ | 93.06 | Loss of one neutral acetic acid molecule. |
| [M-2(CH₃COOH)+H]⁺ | [H₅N₂]⁺ | 33.04 | Loss of two neutral acetic acid molecules, leaving protonated hydrazine. |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
X-ray crystallography is the most powerful method for determining the unambiguous three-dimensional structure of the acetic acid--hydrazine (2/1) complex in the solid state. This technique would provide precise atomic coordinates, allowing for a detailed analysis of its molecular geometry and the intermolecular forces that govern its crystal packing.
A single-crystal X-ray diffraction experiment would yield the precise measurement of all bond lengths, bond angles, and dihedral (torsion) angles within the asymmetric unit of the crystal. This data is critical for understanding the nature of the bonding within the complex.
Key structural parameters that would be determined include:
C-O and C=O bond lengths in the acetate groups. A comparison of the two C-O bond lengths can provide evidence for proton transfer and resonance delocalization, indicating whether the structure exists as a co-crystal (neutral molecules) or a salt (hydrazinium dicarboxylate).
N-N and N-H bond lengths in the hydrazine moiety. Lengthening of the N-N bond compared to free hydrazine could indicate the effects of hydrogen bonding.
Bond angles around the carbonyl carbon (O-C-O) and the nitrogen atoms (H-N-H, H-N-N).
Dihedral angles describing the conformation of the hydrazine unit and the relative orientation of the two acetate molecules.
The 2:1 stoichiometry strongly suggests a robust and extensive network of intermolecular interactions, primarily hydrogen bonds, which are fundamental to crystal engineering. nih.govrsc.org X-ray diffraction data allows for a detailed analysis of this network.
In the crystal structure of acetic acid--hydrazine (2/1), a complex hydrogen-bonding scheme is expected. The hydrazine molecule, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while its N-H groups can act as donors. The acetic acid molecules provide strong hydrogen bond donors (O-H) and acceptors (C=O).
The anticipated hydrogen bonding network would likely feature:
Strong O-H···N hydrogen bonds between the carboxylic acid hydroxyl groups and the lone pairs of the hydrazine nitrogen atoms. This is the primary interaction responsible for the formation of the complex.
Complementary N-H···O=C hydrogen bonds where the hydrazine N-H groups donate to the carbonyl oxygen atoms of the acetic acid molecules.
This network of interactions would link the individual molecules into a stable, three-dimensional supramolecular architecture. Analysis techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing percentages for different types of interactions (e.g., O···H, N···H, H···H) and highlighting the most significant contacts in the crystal packing. nih.gov
Thermal Analysis Techniques for Stability and Decomposition Pathways
The thermal stability and decomposition characteristics of acylhydrazine derivatives, such as Acetic acid--hydrazine (2/1), are critical parameters for their safe handling, storage, and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the thermal behavior of these compounds.
The thermal decomposition of hydrazinium (B103819) salts, a class to which Acetic acid--hydrazine (2/1) belongs, often commences with the dissociation of the salt into its constituent acid and hydrazine in the liquid phase. dtic.mil The subsequent decomposition is then influenced by the individual decomposition pathways of acetic acid and hydrazine.
The thermal decomposition of hydrazine itself is a complex process, sensitive to factors like temperature, pressure, and the presence of catalytic surfaces. nasa.gov Studies have shown that its decomposition can be initiated at temperatures as low as 175-250°C. nasa.gov
Acetic acid, on the other hand, undergoes thermal decomposition at higher temperatures, typically between 460 and 595°C in the gas phase. rsc.org Its decomposition can proceed through two primary pathways: a first-order reaction yielding methane (B114726) and carbon dioxide, and a second-order reaction producing ketene (B1206846) and water. rsc.org
Detailed thermal analysis of related acylhydrazine derivatives and metal complexes often reveals multi-step decomposition processes. For instance, the decomposition of various hydrazide complexes can start at temperatures ranging from as low as 116°C to over 194°C, with subsequent decomposition stages occurring at higher temperatures. researchgate.net These processes are often accompanied by exothermic or endothermic events as observed by DSC, corresponding to the energy released or absorbed during decomposition. researchgate.netmarquette.edu
A comprehensive thermal analysis of Acetic acid--hydrazine (2/1) would involve heating the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and monitoring the changes in mass (TGA) and heat flow (DSC). The resulting data would provide crucial information on its thermal stability, melting point, and the temperatures at which decomposition events occur.
Detailed Research Findings
| Thermal Event | Expected Temperature Range (°C) | Technique | Anticipated Observation | Probable Chemical Process |
| Dissociation | 150 - 250 | DSC/TGA | Endothermic peak with initial mass loss | Dissociation of the salt into hydrazine and acetic acid. dtic.mil |
| Hydrazine Decomposition | 175 - 300 | TGA/DSC | Significant mass loss with a corresponding exothermic event. nasa.gov | Decomposition of liberated hydrazine into ammonia (B1221849) and nitrogen. |
| Acetic Acid Decomposition | > 400 | TGA/DSC | Further mass loss at higher temperatures. | Decomposition of acetic acid into methane, carbon dioxide, ketene, and water. rsc.org |
Chemical Reactivity and Mechanistic Pathways of Acylhydrazine Systems
Condensation Reactions with Carbonyl Compounds: Schiff Base Formation
Kinetic and Equilibrium Studies of Condensation Reactions
The formation of Schiff bases (imines, hydrazones) from carbonyl compounds is a reversible process that proceeds through a two-step mechanism. nih.goveijppr.com
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. eijppr.com
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the final C=N double bond of the hydrazone. eijppr.com
The stability of the resulting hydrazone is influenced by the substituents on both the carbonyl and hydrazide moieties, which can affect the equilibrium of the reaction. nih.gov For instance, acylhydrazones generally exhibit greater hydrolytic stability compared to simple hydrazones or oximes. nih.gov The equilibrium can be shifted toward the product by removing the water formed during the reaction. mdpi.com
Influence of Catalytic and Solvent Systems on Reaction Outcomes
The choice of solvent and catalyst is critical in the synthesis of hydrazones from acylhydrazines, significantly impacting reaction rates and product yields.
Catalysis: Acid catalysis is a common strategy to accelerate Schiff base formation. researchgate.netacs.org Glacial acetic acid is frequently used, serving as both a solvent and a catalyst. mdpi.comresearchgate.net The acidic environment increases the rate of condensation. acs.orgresearchgate.net For example, the reaction of hydrazine (B178648) hydrate (B1144303) with aromatic aldehydes or ketones in acetic acid at room temperature is rapid, often completing within seconds to minutes with high yields. researchgate.net The catalytic behavior is attributed to the protonation of the carbonyl group, which enhances its electrophilicity, and the protonation of the hydroxyl group in the carbinolamine intermediate, turning it into a better leaving group (water). acs.org
Solvent Systems: The solvent plays a crucial role, and its choice can even determine the nature of the final product. Reactions are often conducted in organic solvents like ethanol (B145695), methanol (B129727), or tetrahydrofuran. mdpi.com When reacting hydroxychalcones with hydrazine hydrate, using ethanol as the solvent yields unacetylated pyrazolines, whereas conducting the reaction in acetic acid promotes N-acetylation, leading to stable acetylated derivatives in high yields. The polarity of the solvent can also affect reaction kinetics; for more reactive carbonyl compounds, the solvent's polarity has a lesser effect on the reaction conversion compared to less reactive substrates. acs.org
Table 1: Effect of Solvent and Catalyst on Hydrazone Synthesis
| Reactants | Solvent | Catalyst | Product | Observation | Reference(s) |
|---|---|---|---|---|---|
| Hydroxychalcones + Hydrazine Hydrate | Ethanol | None | Unacetylated Pyrazolines | Ethanol favors cyclization without acetylation. | |
| Hydroxychalcones + Hydrazine Hydrate | Acetic Acid | Self-catalyzed | N-Acetyl-2-pyrazolines | Acetic acid acts as both solvent and acetylating agent. | |
| Carbonyl Compounds + Hydrazine Hydrate | Methanol | Carboxylic Acid Esters | Symmetrical Azines | Ester catalyzes the condensation. | researchgate.net |
| Aldehydes/Ketones + Isoniazid | Various (Hexane, Ethanol, ACN, DCM) | Trifluoroacetic Acid (TFA) | Isonicotinoylhydrazones | Acid catalysis significantly speeds up the reaction. Solvent polarity has a greater effect on less reactive ketones. | acs.org |
Acylation and Further Derivatization of the Hydrazide Moiety
The hydrazide moiety, with its reactive N-H protons, is amenable to further chemical modifications, most notably acylation. nih.govwikipedia.org This derivatization is a key strategy for synthesizing a wide array of compounds, including diacylhydrazines, which are important in various applications. orgsyn.org
N-Acylation Reactions: Synthesis of Diacylhydrazine and Related Compounds
N,N'-Diacylhydrazines are compounds where both nitrogen atoms of the hydrazine core are substituted with acyl groups. A common method for their synthesis involves the reaction of a hydrazide with an acylating agent like an acyl chloride or anhydride (B1165640). orgsyn.org However, this method can be complicated by the formation of mixed products and may require anhydrous conditions. orgsyn.org For instance, the reaction of hydrazine with low molecular weight aliphatic acyl chlorides often leads predominantly to diacylation products. orgsyn.org
Alternative and more efficient methods have been developed. One notable approach is a single-step synthesis using high-boiling point esters (e.g., isoamyl acetate) that react with hydrazine hydrate under reflux conditions. google.com This method proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl, releasing an alcohol byproduct, and can achieve very high efficiency (e.g., 99.2%). google.com Catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate this reaction.
Ruthenium(II)-arene complexes have also been shown to catalyze the conversion of hydrazides into N,N'-diacylhydrazines. rsc.org
Table 2: Comparison of Synthetic Methods for N,N'-Diacetylhydrazine
| Method | Starting Materials | Conditions | Yield (%) | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Acetic Anhydride Method | Hydrazine + Acetic Anhydride | Multi-step | 98.4 | Generates acetic acid waste. | |
| High-Boiling Ester Method | Hydrazine Hydrate + Isoamyl Acetate (B1210297) | Single-step, Reflux (142°C) | 99.2 | High efficiency, simple alcohol recovery. | google.com |
| Ruthenium Catalysis | Propionic acid hydrazide | [RuCl2(η6-p-cymene)]2 | - | Forms a dinuclear ruthenium complex with the diacylhydrazine ligand. | rsc.org |
Investigation of Side Reactions and Product Selectivity
During the acylation of hydrazides, side reactions can occur, impacting product selectivity. When acetic acid is used as a solvent or reagent in reactions involving hydrazides, partial acetylation of the hydrazide can occur as a side reaction. nih.govresearchgate.net Studies comparing formic acid and acetic acid have shown that formylation of the hydrazide is a much faster reaction than acetylation. nih.govpharm.or.jp For example, in 10% aqueous acetic acid, only 3% of a hydrazide was acetylated after one hour, whereas significant formylation occurred even at low concentrations of formic acid. pharm.or.jp
Product selectivity can be precisely controlled in certain advanced synthetic protocols. In palladium-catalyzed aminocarbonylations to produce acyl-sulfonyl hydrazides, the choice of base is critical for directing the reaction outcome. The countercation of the base, rather than its basicity, controls the product isomerism. acs.orgnih.gov
Linear Isomers (N-acyl-N'-sulfonyl hydrazides): Formed when conventional bases like potassium phosphate (B84403) (K3PO4) are used. acs.org
Branched Isomers (N,N-acyl-sulfonyl hydrazides): Selectively produced when sodium-based bases, such as sodium phosphate (Na3PO4), are employed. acs.org
This discovery highlights that subtle changes in reaction conditions, such as the specific metal cation present, can be a powerful tool for controlling selectivity in complex organic transformations. acs.org
Table 3: Product Selectivity in Palladium-Catalyzed Synthesis of Acyl-Sulfonyl Hydrazides
| Target Isomer | Base | Catalyst System | Result | Reference(s) |
|---|---|---|---|---|
| Linear | K3PO4 | Pd(dba)2 | Selective formation of linear N-acyl-N'-sulfonyl hydrazide. | acs.org |
| Branched | Na3PO4 | [Pd(allyl)Cl]2 / Xantphos | Selective formation of branched N,N-acyl-sulfonyl hydrazide. | acs.org |
Coordination Chemistry: Ligand Properties and Metal Complexation
Acylhydrazones, derived from the condensation of acylhydrazines with carbonyl compounds, are significant ligands in coordination chemistry. They can stabilize a wide range of transition metals in various oxidation states and geometries. mdpi.com The presence of both a carbonyl group and an imine nitrogen allows for multiple coordination modes, leading to the formation of complexes with diverse and often enhanced biological and catalytic properties. mdpi.com
Acylhydrazine derivatives exhibit a variety of coordination modes, acting as monodentate, bidentate, or tridentate ligands. The specific mode of coordination is influenced by the nature of the acylhydrazine, the metal ion, and the reaction conditions.
Monodentate Coordination: In some instances, acylhydrazines may coordinate to a metal center through a single donor atom, typically the imine nitrogen or the carbonyl oxygen.
Bidentate Coordination: A more common mode is bidentate chelation, where the ligand binds to the metal ion through both the imine nitrogen and the carbonyl oxygen, forming a stable five-membered ring. This chelation can occur in either the keto or the enol form of the acylhydrazone.
Tridentate Coordination: When the acyl group or the carbonyl-derived part of the hydrazone contains an additional donor atom (e.g., a pyridine (B92270) ring), tridentate coordination is possible. For instance, ligands can coordinate through a pyridyl nitrogen, an azomethine nitrogen, and a carbonyl oxygen. researchgate.net
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the coordination modes and stereochemistry of these complexes. For example, the crystal structure of a hexanuclear Cu(II) complex with a Schiff base ligand derived from N'1,N'2-bis(2-hydroxybenzylidene)oxalohydrazide revealed a complex coordination environment. mdpi.com Similarly, the structure of a Cu(II) complex with a ligand derived from o-vanillin and 2-thiophenecarbohydrazide showed a nearly square planar environment around the copper center. mdpi.com
The electronic properties of metal-acylhydrazine complexes are of significant interest due to their influence on the catalytic and biological activities of these compounds. UV-Vis spectroscopy is a key technique for probing the electronic transitions within these complexes. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which provide information about the coordination environment and the electronic structure of the metal center.
The geometric properties of these coordination compounds, such as bond lengths and angles, are crucial for understanding their stability and reactivity. X-ray crystallography provides precise data on these parameters. For instance, in a series of titanium hydrazonido complexes, the Ti-N bond lengths were found to be in the range of single bonds, while the N-N bond lengths exhibited double bond character. nih.gov In a Cu(II) complex with a thiophene-derived acylhydrazone, the copper center was found in a nearly square planar environment with specific Cu-O and Cu-N bond distances. mdpi.com
Table 1: Selected Geometric Parameters of a Cu(II)-Acylhydrazone Complex mdpi.com
| Parameter | Experimental Value (Å) |
| Cu-O(phenolic) | 1.901(2) |
| Cu-N(imine) | 1.932(2) |
| Cu-O(carbonyl) | 1.972(2) |
| Cu-O(water) | 1.958(2) |
Data for Cu(HL)(H2O)·H2O, where H2L is a ligand from o-vanillin and 2-thiophenecarbohydrazide.
The stability of metal-acylhydrazine complexes is a critical factor in their application. Thermodynamic stability is quantified by the stability constant (log β), which reflects the equilibrium position of the complex formation reaction. youtube.comresearchgate.net The chelate effect plays a significant role in the high stability of complexes formed with polydentate acylhydrazone ligands. libretexts.org The formation of five- or six-membered chelate rings is thermodynamically favorable. libretexts.org
Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide deeper insights into the driving forces of complexation. researchgate.net For instance, a negative ΔG° indicates a spontaneous complex formation process. The enthalpy change reflects the bond strengths, while the entropy change relates to the change in disorder of the system. youtube.com In many cases, the formation of metal-acylhydrazone complexes is an enthalpy-driven process.
Table 2: Illustrative Thermodynamic Data for Metal Complex Formation
| Metal Ion | Ligand Type | log β | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |
| Ni(II) | Ethylenediamine (en) | 18.28 | -104.3 | -96.2 | 8.1 | libretexts.org |
| Ni(II) | Ammonia (B1221849) (NH3) | 8.61 | -49.1 | -54.4 | -5.3 | libretexts.org |
Participation in Intramolecular Rearrangements and Cyclization Reactions for Heterocycle Formation
Acylhydrazines are valuable precursors for the synthesis of a variety of heterocyclic compounds, particularly five-membered rings like oxadiazoles (B1248032) and pyrazoles. These reactions often proceed through intramolecular cyclization pathways.
One of the most common transformations is the conversion of acylhydrazones into 1,3,4-oxadiazoles. This can be achieved through oxidative cyclization using various reagents. mdpi.com Another approach involves the dehydrative cyclization of 1,2-diacylhydrazines.
Pyrazoles are another important class of heterocycles readily synthesized from acylhydrazine derivatives. The reaction of α,β-unsaturated ketones or aldehydes with hydrazines is a classical method for pyrazole (B372694) synthesis. pharmaguideline.comnih.gov For instance, the cyclocondensation of chalcones with hydrazine hydrate, followed by dehydration, yields 3,5-diaryl-1H-pyrazoles. nih.gov More contemporary methods involve transition-metal-catalyzed or photoredox reactions to construct the pyrazole ring. mdpi.com For example, a copper-catalyzed sydnone-alkyne cycloaddition provides a route to 1,4-disubstituted pyrazoles. organic-chemistry.org Intramolecular cyclization of suitably substituted N-tosylhydrazones can also lead to the formation of indene (B144670) derivatives. rsc.org
The mechanism of these cyclization reactions can vary. For example, the synthesis of pyrazoles from hydrazones and nitroolefins is proposed to proceed via a stepwise cycloaddition mechanism. organic-chemistry.org In some cases, intramolecular radical rearrangements can also lead to cyclic products.
Oxidation-Reduction Chemistry Involving Acylhydrazine Derivatives (e.g., Wolff-Kishner Reduction Mechanism)
Acylhydrazine derivatives are susceptible to both oxidation and reduction reactions, leading to a range of products.
The oxidation of acylhydrazones can be achieved with various oxidizing agents. For example, aroylhydrazone Schiff base complexes of copper(II) and vanadium(V) have been shown to catalyze the microwave-assisted oxidation of alcohols, proceeding through a radical mechanism. mdpi.com The oxidation of trifluoromethylated homoallylic N-acylhydrazines can lead to the formation of CF3-substituted pyrazolines through a cascade oxidation/halogenoaminocyclization reaction. pharmaguideline.combyjus.com
A cornerstone of reduction chemistry involving acylhydrazine derivatives is the Wolff-Kishner reduction . This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions. alfa-chemistry.comwikipedia.orgbyjus.com The reaction proceeds via the in-situ formation of a hydrazone intermediate from the carbonyl compound and hydrazine. wikipedia.org
The mechanism of the Wolff-Kishner reduction involves the following key steps: youtube.comalfa-chemistry.comwikipedia.orgmasterorganicchemistry.com
Hydrazone Formation: The aldehyde or ketone reacts with hydrazine to form a hydrazone.
Deprotonation: Under strongly basic conditions, the hydrazone is deprotonated at the terminal nitrogen to form a hydrazone anion.
Rearrangement and Elimination: The hydrazone anion rearranges, leading to the formation of a diimide anion. This intermediate then collapses with the evolution of nitrogen gas (N2), a thermodynamically favorable process, to generate a carbanion. alfa-chemistry.com
Protonation: The carbanion is subsequently protonated by a proton source, typically the solvent (e.g., ethylene (B1197577) glycol), to yield the final alkane product.
The rate-determining step is generally considered to be the deprotonation of the hydrazone. byjus.com While the classical Wolff-Kishner reduction requires harsh conditions (high temperatures and strong base), several modifications have been developed to allow the reaction to proceed under milder conditions. wikipedia.orgmasterorganicchemistry.com
Theoretical and Computational Investigations of Acylhydrazine Chemistry
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecules like N,N'-diacetylhydrazine. rsc.orgnih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule. mdpi.com This allows for the prediction of various molecular properties from first principles.
DFT methods, such as those employing the B3LYP functional, are widely used due to their balance of computational cost and accuracy. physchemres.orgasianpubs.org Ab initio methods, like Hartree-Fock and post-Hartree-Fock methods, provide a more rigorous theoretical treatment but are computationally more demanding. mdpi.com The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial for obtaining accurate results. youtube.com Larger basis sets, such as 6-311G(d,p) or the correlation-consistent basis sets (cc-pVDZ, cc-pVTZ), generally yield more accurate results but at a higher computational expense. mdpi.com
Molecular Geometry Optimization and Conformational Analysis
A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. pennylane.aiyoutube.com This involves finding the minimum energy structure on the potential energy surface. mdpi.com For N,N'-diacetylhydrazine, computational studies can predict bond lengths, bond angles, and dihedral angles that define its shape.
Conformational analysis is also crucial for understanding the behavior of flexible molecules like N,N'-diacetylhydrazine. The rotation around the N-N and N-C bonds can lead to different conformers with distinct energies. Computational methods can be used to explore the potential energy surface and identify the most stable conformers and the energy barriers between them.
Table 1: Predicted Geometrical Parameters for a Tautomeric Form of a Diacylhydrazine Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.23 Å |
| C-N | 1.35 Å | |
| N-N | 1.40 Å | |
| C-C | 1.51 Å | |
| Bond Angle | O=C-N | 123° |
| C-N-N | 118° | |
| C-N-C | 120° |
Note: The data in this table is illustrative and based on typical values for similar structures. Actual calculated values for Acetic acid--hydrazine (2/1) would require specific DFT or ab initio calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comirjweb.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comnih.gov Computational methods can accurately calculate the energies of these frontier orbitals and visualize their spatial distribution, providing insights into the likely sites of electrophilic and nucleophilic attack. irjweb.comresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap (ΔE) | 8.7 |
| Ionization Potential | 7.5 |
| Electron Affinity | -1.2 |
Note: These values are hypothetical and serve as an example of the data that can be obtained from FMO analysis. The actual values for Acetic acid--hydrazine (2/1) would depend on the level of theory and basis set used in the calculation.
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. avogadro.cclibretexts.orgmdpi.com The MEP at a given point in space around a molecule represents the interaction energy of a positive point charge with the molecule's electron density.
Computer programs can calculate and visualize the MEP on the molecular surface, typically color-coding it to indicate regions of different potential. avogadro.ccschrodinger.com Red-colored regions indicate a negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. avogadro.cc Blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. avogadro.cc For N,N'-diacetylhydrazine, the MEP would likely show negative potential around the carbonyl oxygen atoms and a more positive potential around the N-H protons. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com
Tautomeric Equilibria and Isomeric Stability Studies (e.g., keto-enol tautomerism)
Acylhydrazines, including N,N'-diacetylhydrazine, can exhibit tautomerism, a phenomenon where isomers are interconverted through the migration of a proton. libretexts.org A common form is keto-enol tautomerism, where a proton moves from an alpha-carbon to a carbonyl oxygen, resulting in an enol form. comporgchem.comresearchgate.net Computational chemistry provides a powerful means to study these tautomeric equilibria. orientjchem.orgmdpi.com
By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). researchgate.netorientjchem.org The energy difference between the tautomers determines the position of the equilibrium. nih.gov Computational studies can also model the transition state for the interconversion between tautomers, providing the activation energy for the process. orientjchem.org The stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent, which can be modeled using continuum solvation models in the calculations. mdpi.comnih.gov For diacylhydrazines, the possibility of forming different keto-enol and di-enol tautomers exists, and their relative stabilities can be systematically investigated. researchgate.netmdpi.com
Table 3: Relative Energies of Tautomers of a Diacylhydrazine Derivative
| Tautomer | Relative Energy (kcal/mol) |
| Diketo | 0.0 (Reference) |
| Keto-Enol | +5.2 |
| Di-Enol | +12.8 |
Note: This table presents hypothetical relative energies to illustrate the type of data obtained from computational studies on tautomerism. The actual values for Acetic acid--hydrazine (2/1) would require specific calculations.
Computational Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving acylhydrazines. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.netnih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For reactions involving N,N'-diacetylhydrazine, such as hydrolysis, acylation, or condensation reactions, computational methods can be used to:
Propose plausible reaction pathways.
Calculate the activation energies for each step.
Determine the structures of all intermediates and transition states.
Identify the rate-determining step of the reaction.
This detailed mechanistic information is invaluable for understanding reaction outcomes, predicting the effects of substituents, and designing more efficient synthetic routes. rsc.org
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in the solution phase. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For N,N'-diacetylhydrazine, MD simulations can provide insights into:
Solvation structure: How solvent molecules arrange themselves around the solute.
Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, and between solute molecules themselves.
Conformational dynamics: The time evolution of the different conformations of the molecule in solution.
Transport properties: Such as diffusion coefficients.
Analysis of Intermolecular Interactions in Acylhydrazine Chemistry
The study of intermolecular interactions, such as hydrogen bonding, is fundamental to understanding the structural chemistry and material properties of acylhydrazine derivatives. While specific theoretical and computational investigations on acetic acid--hydrazine (2/1), also known as dihydrazinium diacetate, are not extensively documented in publicly available literature, significant insights can be drawn from the analysis of closely related structures. The principles governing the supramolecular assembly in the salts of hydrazine (B178648) with carboxylic acids can be effectively understood by examining analogous systems where detailed crystallographic and computational data are available.
Detailed analysis of similar compounds, such as dihydrazinium oxalate (B1200264) and piperazine-1,4-diium (B1225682) diacetate, provides a robust framework for predicting the nature of intermolecular forces in acetic acid--hydrazine (2/1). These interactions are crucial in dictating the crystal packing, stability, and physicochemical properties of the material.
Hydrogen Bonding
In the solid state, the primary mode of intermolecular interaction in salts of hydrazine with carboxylic acids is hydrogen bonding. The hydrazinium (B103819) cation (N₂H₅⁺) is an excellent hydrogen bond donor, while the carboxylate anion (in this case, acetate (B1210297), CH₃COO⁻) acts as a hydrogen bond acceptor.
Based on analogous structures, a complex and extensive three-dimensional hydrogen-bonding network is expected in acetic acid--hydrazine (2/1). The hydrazinium ions are likely to be linked to the acetate ions through multiple N-H···O hydrogen bonds. For instance, in dihydrazinium oxalate, the crystal structure reveals that the N₂H₅⁺ and C₂O₄²⁻ ions are interconnected by a network of hydrogen bonds. scielo.org.za The oxalate ions are linked end-to-end via the hydrazinium ions, forming chains that are further cross-linked into a three-dimensional array. scielo.org.za Each oxalate group in that structure is surrounded by six hydrazinium ions through hydrogen bonding. scielo.org.za
A similar arrangement can be postulated for dihydrazinium diacetate. Each hydrazinium ion possesses multiple protons that can engage in hydrogen bonding with the oxygen atoms of the acetate anions. The crystal structure of piperazine-1,4-diium diacetate also demonstrates the prevalence of N-H···O hydrogen bonds in linking the cationic and anionic components into chains. nih.gov
The table below presents typical hydrogen bond distances observed in analogous structures, providing an estimate for the interactions within acetic acid--hydrazine (2/1).
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |
| N-H···O | N₂H₅⁺ | C₂O₄²⁻ | 2.8095(9) - 3.6974(12) | Dihydrazinium oxalate scielo.org.za |
| N-H···O | Piperazinium | Acetate | - | Piperazine-1,4-diium diacetate nih.gov |
| N-H···N | N₂H₅⁺ | N₂H₅⁺ | - | Dihydrazinium oxalate scielo.org.za |
Data for piperazine-1,4-diium diacetate was noted qualitatively in the reference.
Computational Insights
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of such interactions. While a specific DFT study for acetic acid--hydrazine (2/1) is not available, studies on related acylhydrazone systems highlight the importance of intramolecular hydrogen bonds in determining conformational preferences. ncert.nic.in For intermolecular interactions, Hirshfeld surface analysis is a powerful tool to visualize and quantify the contributions of different types of contacts to the crystal packing. mdpi.comresearchgate.net
For a hypothetical crystal of acetic acid--hydrazine (2/1), a Hirshfeld surface analysis would likely reveal the dominance of H···O and H···H contacts, with a significant contribution from H···N contacts, underscoring the prevalence of hydrogen bonding in the crystal cohesion. mdpi.com
The following table summarizes the types of intermolecular contacts and their typical percentage contributions to the Hirshfeld surface in related molecular crystals.
| Contact Type | Typical Percentage Contribution | Significance |
| H···H | ~55% | Represents the large number of hydrogen atoms on the molecular surface. |
| H···O | ~8-10% | Indicative of strong hydrogen bonding between N-H donors and C=O/C-O⁻ acceptors. |
| H···N | ~9% | Represents N-H···N hydrogen bonds or other close contacts involving nitrogen. |
These percentages are illustrative and based on data from a related thiosemicarbazone derivative. mdpi.com
Advanced Applications in Chemical Synthesis and Materials Science
Precursors for Specialized Organic Syntheses
Acetyl hydrazide, readily generated from the acetic acid-hydrazine complex, is a fundamental building block in the synthesis of a multitude of organic molecules. mdpi.com Its bifunctional nature is key to its role as an intermediate in creating compounds for specialized applications.
Acid hydrazides are well-established precursors for the synthesis of various five-membered nitrogen-containing heterocyclic rings, which are core structures in many pharmaceutically active compounds. mdpi.com The synthesis typically involves the reaction of the hydrazide with a suitable reagent, followed by a cyclization step.
1,3,4-Oxadiazoles: These heterocycles can be synthesized from acetyl hydrazide through several routes. One common method involves the reaction of the hydrazide with an aroyl chloride to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using reagents like phosphoryl chloride or acetic anhydride (B1165640) to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.netnih.gov Another approach is the oxidative cyclization of N-acylhydrazones, which are formed by condensing the hydrazide with an aldehyde. researchgate.netgrowingscience.com
1,3,4-Thiadiazoles: The synthesis of thiadiazoles often starts with the conversion of the acid hydrazide to a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. nih.gov This thiosemicarbazide can then be cyclized under acidic conditions (e.g., using orthophosphoric acid) to form the 1,3,4-thiadiazole (B1197879) ring. nih.govresearchgate.net
1,2,4-Triazoles: These compounds are also accessible from the thiosemicarbazide intermediates mentioned above. Cyclization under basic conditions, for instance, by refluxing with sodium hydroxide (B78521) or triethylamine, leads to the formation of 1,2,4-triazole-3-thiones. nih.govresearchgate.nettijer.orgrdd.edu.iq Alternatively, reacting the acid hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate (B1144303), can also produce 4-amino-1,2,4-triazoles. rdd.edu.iq
The versatility of acetyl hydrazide in forming these key heterocyclic systems is summarized in the table below.
| Heterocyclic System | Key Reagents | Resulting Ring Structure |
| 1,3,4-Oxadiazole | Aroyl Chlorides, Aldehydes, Acetic Anhydride | 2,5-Disubstituted-1,3,4-oxadiazole |
| 1,3,4-Thiadiazole | Isothiocyanates, Carbon Disulfide | 2,5-Disubstituted-1,3,4-thiadiazole |
| 1,2,4-Triazole | Isothiocyanates, Carbon Disulfide | 4-Amino- or 4-Aryl-3-thiol-1,2,4-triazole |
The derivatives of acid hydrazides are crucial intermediates in the industrial production of a wide array of fine chemicals and specialty materials. mdpi.com The reactivity of the hydrazide moiety allows for its incorporation into larger, more complex molecules with specific desired functions.
Agrochemicals: Hydrazide derivatives are used as synthons for various herbicides and chemical preservers for plants. mdpi.comcymitquimica.com The heterocyclic compounds derived from them, such as triazoles and thiadiazoles, are known to possess biological activity that can be harnessed for crop protection.
Dyes: The chromophoric systems found in many dyes can be constructed using hydrazide chemistry. The ability to form extended conjugated systems through reactions like hydrazone formation makes them suitable for creating colored compounds. mdpi.com
Polymers and Glues: Acid hydrazides and their derivatives are employed in the manufacturing of polymers and glues. mdpi.com They can act as cross-linking agents or as monomers in polymerization reactions, contributing to the final properties of the material.
| Application Area | Role of Acetic Acid-Hydrazine (2/1) Derivative | Example Functionality |
| Agrochemicals | Precursor to bioactive heterocyclic compounds. mdpi.comcymitquimica.com | Herbicides, Plant Preservatives |
| Dyes | Intermediate for building chromophoric systems. mdpi.com | Formation of conjugated hydrazone structures |
| Polymers | Monomer or cross-linking agent. mdpi.com | Chain extension, network formation |
| Glues | Component in adhesive formulations. mdpi.com | Curing or cross-linking reactions |
Role in Materials Science and Polymer Chemistry
In materials science, the acetic acid-hydrazine complex, through its acetyl hydrazide derivative, provides a platform for creating novel polymers and functional materials. Its ability to participate in cross-linking reactions and to be incorporated as a monomeric unit is of significant interest.
The hydrazide functional group is particularly useful for forming covalent bonds under specific conditions, which is a key requirement for both polymerization and cross-linking.
Hydrazides can react with aldehydes and ketones to form hydrazone linkages. This reaction is a cornerstone of dynamic covalent chemistry and is widely used for creating cross-linked networks. nih.gov For example, polymers containing pendant hydrazide groups can be cross-linked by adding a dialdehyde, or vice-versa. This chemistry is often catalyzed by acetic acid. nih.gov Such cross-linking is integral to the formation of hydrogels and other functional polymer networks. nih.govresearchgate.net
Furthermore, derivatives of acetic acid and hydrazine can be designed as monomers for polymerization. A complex polymer can be formed from the reaction of a glycolic acid-hydrazinecarboximidamide compound with styrene, demonstrating its role in creating new polymer structures. ontosight.ai The hydrazide group can also be used in a two-step cross-linking strategy where one polymer is functionalized with hydrazide groups and another with aldehydes, which then react to form a stable, cross-linked material. korambiotech.com
While direct use of acetic acid-hydrazine (2/1) is less common, the underlying condensation chemistry is central to the synthesis of advanced porous materials like Covalent Organic Frameworks (COFs). Azine-linked COFs are synthesized via the condensation reaction between multifunctional aldehyde linkers and hydrazine hydrate. researchgate.net This reaction is typically catalyzed by an acetic acid/aromatic solvent mixture. researchgate.net The resulting materials are crystalline porous polymers with extended π-conjugated systems, suitable for applications in catalysis and gas storage. researchgate.net The principle of forming a stable linkage (azine) from a hydrazine derivative under acidic catalysis is directly analogous to the reactions of acetyl hydrazide, highlighting its potential role in designing linkers for such frameworks.
Chemical Sensing and Detection Technologies Based on Acylhydrazine Derivatives
The unique electronic and reactive properties of the acylhydrazine group have been exploited in the development of advanced chemical sensors. A notable example is the creation of photoresponsive fluorescent probes for detecting biologically important molecules.
Researchers have designed an acylhydrazine-caged rhodamine molecule (AhCR565) that functions as a light-driven donor for the simultaneous release of two gasotransmitters, nitric oxide (NO) and carbon monoxide (CO). acs.orgacs.org In this system, the acylhydrazine moiety is part of a complex molecular structure. Upon irradiation with green light, a cascade reaction is initiated, leading to the release of NO and CO. acs.org Crucially, this release process is accompanied by a "turn-on" fluorescent signal. This provides a built-in self-calibration mechanism that allows for real-time tracking of the location and kinetics of the gas release. acs.orgacs.org This dual-functionality, combining controlled release with simultaneous sensing, represents a sophisticated application of acylhydrazine chemistry in the field of biomedical detection and diagnostics.
| Sensor System | Target Analyte(s) | Sensing Mechanism | Output Signal |
| Acylhydrazine-caged rhodamine (AhCR565) | Nitric Oxide (NO), Carbon Monoxide (CO) | Light-triggered cascade reaction and release of gases. acs.orgacs.org | Synchronized fluorescent "turn-on" signal. acs.org |
Corrosion Inhibition Mechanisms in Material Protection
The utility of acetic acid--hydrazine (2/1) and its derivatives in material protection, particularly for metals, is primarily attributed to their ability to inhibit corrosion. The primary mechanisms behind this protective action are adsorption onto the metal surface and the subsequent formation of a passivating film. These processes create a barrier that isolates the metal from the corrosive environment.
Adsorption Mechanisms
Organic corrosion inhibitors, including hydrazine derivatives, function by adsorbing onto the metal-solution interface. This adsorption process can be classified into two main types: physisorption and chemisorption. The specific mechanism is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.
Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface typically carries a positive charge, while the inhibitor can be protonated. The adsorption is also driven by van der Waals forces. The effectiveness of physisorption is often related to the physical barrier created by the inhibitor molecules.
Chemisorption: This involves the formation of coordinate bonds between the inhibitor molecules and the metal surface. Hydrazine derivatives are particularly effective due to the presence of heteroatoms like nitrogen and oxygen, which have lone pairs of electrons. nih.gov These electrons can be shared with the vacant d-orbitals of the metal atoms, forming a stable, coordinated layer. Aromatic rings, if present in the derivative, can also contribute to chemisorption through pi-electron interactions. nih.gov
The adsorption of these inhibitors often follows established models, such as the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net
Passivation Mechanisms
Successful adsorption of the inhibitor molecules leads to the formation of a thin, protective film on the metal surface, a process known as passivation. This film acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic and cathodic) would typically occur.
The effectiveness of this passivating layer is determined by several factors:
Surface Coverage: A higher degree of surface coverage by the inhibitor molecules leads to greater protection. The concentration of the inhibitor is a critical factor, with efficiency generally increasing up to an optimal concentration. researchgate.netnahrainuniv.edu.iq
Hydrophobicity: The structure of the inhibitor plays a crucial role. For instance, derivatives with longer alkyl or hydrophobic chains, such as azelaic acid dihydrazide, exhibit enhanced corrosion inhibition compared to the simpler acetic acid--hydrazine (2/1) complex. These hydrophobic chains help to repel water and other corrosive agents from the metal surface.
Film Stability: The strength of the bond between the inhibitor and the metal surface dictates the stability and durability of the protective film, especially under harsh conditions like elevated temperatures. mdpi.com
Research on various hydrazine derivatives has provided detailed insights into their inhibition efficiency. For example, hydrazone derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, in acidic environments. nih.govicrc.ac.ir These studies utilize electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify the reduction in corrosion rate and understand the inhibitor's mode of action.
| Inhibitor Type | Inhibition Mechanism | Key Structural Features | Reported Efficiency |
| Hydrazones | Mixed (Physisorption & Chemisorption) | Heteroatoms (N, O), Aromatic Rings | Up to 98% nih.gov |
| Schiff Bases | Chemisorption | C=N group, Heteroatoms, π-electrons | Up to 97% mdpi.com |
| Azelaic Acid Dihydrazide | Physisorption/Chemisorption | Long hydrophobic chain, N and O atoms | ~85% |
This table presents generalized data based on findings for hydrazine derivatives, often synthesized using acetic acid as a catalyst.
Applications in Advanced Analytical Chemistry
In advanced analytical chemistry, hydrazine and its derivatives, including the conceptual framework provided by acetic acid--hydrazine, are valuable as derivatization reagents. Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net
The primary application in this context is for the analysis of carbonyl compounds, namely aldehydes and ketones. researchgate.net These compounds can be challenging to detect directly, especially at low concentrations. Hydrazine reagents react with the carbonyl group in a condensation reaction, typically under acidic conditions, to form a stable hydrazone derivative. researchgate.netnih.gov Acetic acid itself is often employed as a catalyst for this reaction. icrc.ac.ir
The benefits of this derivatization are manifold:
Enhanced Detectability: The resulting hydrazone is often more easily detected. By choosing a hydrazine reagent with a chromophore or fluorophore (e.g., 2,4-dinitrophenylhydrazine, DNPH), the derivative can be readily detected by UV-Vis or fluorescence detectors, significantly increasing the sensitivity of the analysis. researchgate.net
Improved Chromatographic Behavior: Derivatization can increase the molecular weight and alter the polarity of the analyte, leading to better separation and peak shape in chromatographic systems. For instance, converting small, polar aldehydes into larger, more hydrophobic hydrazones can improve their retention on reversed-phase HPLC columns. nih.gov
Increased Stability: The resulting hydrazones are generally more stable than the parent aldehydes or ketones, which can be volatile or reactive. researchgate.net
This methodology is a standard approach in various fields, including environmental analysis for monitoring atmospheric aldehydes and in food chemistry. researchgate.net While simple hydrazine can be used, more complex hydrazine derivatives are often synthesized to optimize the analytical performance for specific applications, such as metabolomic investigations using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov In some cases, the reaction of hydrazides with acetic acid can lead to N-acetylation, a process that is also studied to understand potential side reactions during analysis. nih.govresearchgate.net
| Analytical Technique | Analyte Class | Derivatization Reagent Type | Purpose of Derivatization |
| HPLC-UV | Aldehydes, Ketones | Hydrazine reagents (e.g., DNPH) | Introduce a chromophore for UV detection researchgate.net |
| LC-MS | Carboxylic acids, Aldehydes, Ketones | Hydrazine reagents (e.g., HQ) | Improve retention and ionization efficiency nih.govnih.gov |
| GC | Carbonyl Compounds | Hydrazine reagents | Increase volatility and thermal stability researchgate.net |
This table illustrates the general application of hydrazine-based derivatization in analytical chemistry.
Future Research Perspectives and Emerging Challenges in Acylhydrazine Chemistry
Development of Sustainable and Green Synthetic Methodologies for Acylhydrazine Compounds
The principles of green chemistry are increasingly influencing the synthesis of acylhydrazine compounds, aiming to reduce the environmental impact of chemical processes. Traditional methods for synthesizing acylhydrazines and their derivatives often rely on harsh reaction conditions and the use of hazardous solvents.
Microwave-Assisted and Solvent-Free Synthesis:
A significant advancement in the green synthesis of acylhydrazones, which are derivatives of acylhydrazines, involves the use of microwave irradiation under solvent-free conditions. minarjournal.comajgreenchem.com This method offers several advantages, including significantly reduced reaction times, higher yields, and the elimination of volatile organic solvents, which are often toxic and difficult to dispose of. minarjournal.comajgreenchem.com For instance, new series of hippuric hydrazones have been successfully synthesized by irradiating ethyl hippurate with various substituted aromatic aldehydes without the need for a solvent. ajgreenchem.com
Catalyst-Free Reactions:
The development of catalyst-free synthetic routes is another cornerstone of green acylhydrazine chemistry. Researchers have reported a three-component reaction of amines, azodicarboxylates, and diazoalkanes that proceeds under sustainable conditions to produce a variety of hydrazino-containing glycine (B1666218) derivatives in good to excellent yields without the need for a catalyst or light irradiation. rsc.org This approach not only simplifies the reaction setup but also avoids the use of potentially toxic and expensive metal catalysts.
Solid-Phase Synthesis with Greener Solvents:
Solid-phase synthesis of peptide hydrazides, important precursors for protein synthesis, is also being optimized with green chemistry principles in mind. nih.gov By optimizing the loading of reagents on resins, consumption of chemicals can be reduced. nih.gov Furthermore, the use of "preferred" and "usable" organic solvents, and in some cases aqueous solutions, minimizes the reliance on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov
Exploration of Novel Reactivity Patterns and Unconventional Reaction Pathways
Beyond sustainable synthesis, the exploration of new chemical reactions and reactivity patterns of acylhydrazines is a major frontier. These investigations are leading to the development of novel molecules with unique properties and applications.
Multi-Component Reactions:
A notable development is the aerobic copper-catalyzed sequential multi-component reaction of aldehydes and aryl hydrazines for the synthesis of N′,N′-diaryl acylhydrazines. rsc.orgrsc.org This method is operationally simple, uses commercially available starting materials, and employs air as the sole oxidant. rsc.orgrsc.org The aryl hydrazine (B178648) in this reaction acts as a dual synthon, providing both the hydrazine and an aryl group. rsc.orgrsc.org
Catalytic Transfer Hydrogenation and N-Methylation:
Iridium complexes have been shown to catalyze the transfer hydrogenation and N-methylation of acylhydrazones using methanol (B129727) as both the hydrogen source and the methylating agent. organic-chemistry.org This reaction provides a direct route to N′,N′-methylaliphatic acylhydrazides, which are valuable synthetic intermediates. organic-chemistry.org
Photoredox Catalysis:
A novel, hydrazine-free photoredox catalytic platform has been developed for the synthesis of azines from readily available oxime esters. rsc.org This method utilizes a triarylamine organophotocatalyst and avoids the need for additives, proceeding under mild and simple reaction conditions. rsc.org Mechanistic studies suggest that a preassembly of the photocatalyst and substrate is crucial for the efficient and selective N–N iminyl radical coupling. rsc.org
Unconventional Bond Cleavage and Cascade Reactions:
Recent research has uncovered serendipitous carbon-carbon bond cleavage in the reaction of benzoyl acrylates with hydrazines, leading to the formation of N′,N′-disubstituted benzohydrazides. organic-chemistry.org Additionally, acylhydrazine moieties are being incorporated into molecular platforms designed for light-triggered cascade reactions. For example, an acylhydrazine-caged rhodamine has been designed to release two different gasotransmitters (nitric oxide and carbon monoxide) upon irradiation with green light. acs.org
Advanced Computational Modeling for Predictive Design and Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of acylhydrazine compounds.
Predicting Reactivity and Molecular Properties:
DFT calculations are widely used to model the optimized molecular structures, electronic properties, and reactivity of hydrazone derivatives. nih.govnih.gov These theoretical studies can determine parameters such as total energy, energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and chemical hardness, which correlate with the stability and reactivity of the molecules. nih.gov The agreement between theoretical and experimental results validates the use of these computational models for predictive purposes. nih.gov
Structure-Activity Relationship Studies:
In the field of medicinal chemistry, molecular modeling is crucial for understanding the interactions between acylhydrazone derivatives and biological targets. For instance, DFT and molecular docking studies have been employed to investigate the interactions between naproxen-based acylhydrazone derivatives and the COX-2 enzyme, revealing that these compounds may act as inhibitors through a different mechanism than known drugs. researchgate.nettubitak.gov.tr
Designing Molecules with Specific Functions: In silico modeling of acylhydrazones has been instrumental in identifying potential structural features that can fit into the active sites of enzymes. researchgate.net This information guides the design of dynamic combinatorial libraries, where reversible hydrazone formation is used to discover potent enzyme inhibitors. researchgate.net DFT calculations are also employed to explore the nonlinear optical (NLO) properties of hydrazone scaffolds, aiding in the design of new materials for optoelectronic applications. nih.gov
Integration of Acylhydrazine Chemistry in Emerging Fields (e.g., smart materials, advanced functional materials)
The unique properties of the acylhydrazine and acylhydrazone functionalities are being harnessed to create a new generation of smart and advanced functional materials.
Self-Healing Polymers:
The reversible nature of the acylhydrazone bond is a key feature in the design of self-healing polymers. researchgate.netresearchgate.net These materials can be crosslinked with "dynamers," which are highly reversible acylhydrazones, acting as "molecular hook-and-loop fasteners". researchgate.net When the material is damaged, the reversible bonds can reform under specific stimuli, such as temperature changes, allowing the material to heal itself. researchgate.net
Dynamic Supramolecular Materials:
Acylhydrazine units can self-assemble into three-dimensional reticular cross-linking hydrogen-bonding networks. nih.gov This property has been used to convert soft poly(disulfides) into stiff, yet dynamic materials. nih.gov These supramolecular materials exhibit significantly increased stiffness and toughness while retaining their repairability, malleability, and recyclability. nih.gov
Advanced Functional Materials for Biomedical Applications:
The acylhydrazone motif is proving to be a versatile scaffold for the development of advanced functional materials in the biomedical field. For example, acyl hydrazides and acyl hydrazones are being investigated as high-performance chemical exchange saturation transfer (CEST) MRI contrast agents. mdpi.com Furthermore, the dynamic nature of acylhydrazone bonds is being exploited in drug delivery systems. researchgate.net The ability of these bonds to degrade under acidic conditions makes them suitable for creating scaffolds that can release therapeutic agents in specific environments. researchgate.net
Q & A
Basic: What are the common synthetic routes for preparing acetic acid–hydrazine (2/1) complexes, and how does solvent choice influence product formation?
Methodological Answer:
Acetic acid–hydrazine complexes are typically synthesized via condensation reactions between hydrazine (or its derivatives) and acetic acid under reflux conditions. Solvent selection critically determines product identity:
- Ethanol vs. Acetic Acid : Reactions in ethanol yield unacetylated pyrazolines (e.g., compounds 4a–c ), while acetic acid promotes N-acetylation, producing stable acetylated derivatives (e.g., 5a–c ) .
- Pyridine : In some cases, pyridine enhances cyclization efficiency for heterocyclic compounds (e.g., pyrazolo derivatives) .
Key Optimization Steps :
"In acetic acid, hydroxychalcones react with hydrazine hydrate to form N-acetyl-2-pyrazolines in >80% yield" .
Basic: Which spectroscopic techniques are most effective for characterizing acetic acid–hydrazine derivatives, and how are spectral data interpreted?
Methodological Answer:
- 1H/13C NMR : Assign signals using substituent additivity rules and APT experiments. For example, acetyl protons appear at δ 2.1–2.3 ppm, while pyrazoline C=O resonates near δ 165–170 ppm .
- IR Spectroscopy : Confirm hydrazide N–H stretches (3200–3300 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 216.66 for (4-chlorobenzyl)hydrazine acetate) and fragmentation patterns .
Best Practices :
Advanced: How do reaction kinetics and mechanisms differ between hydrazine and monoacetylhydrazine (MAH) when reacting with acetic acid under varying conditions?
Methodological Answer:
- Hydrazine Acetylation : Follows pseudo-first-order kinetics with faster acetylation rates (rate constant k₁) compared to MAH. The mechanism involves nucleophilic attack by hydrazine’s NH₂ group on acetic acid’s carbonyl .
- MAH Disproportionation : MAH undergoes rapid disproportionation to diacetylhydrazine (DAH) and hydrazine, with acetic acid acting as both solvent and catalyst .
Experimental Design :- Use HPLC to quantify intermediates (e.g., salicylaldehyde derivatives) .
- Conduct kinetic studies at controlled temperatures (e.g., 61°C) to isolate rate constants .
Advanced: What strategies can resolve contradictions in biological activity data among structurally similar acetic acid–hydrazine derivatives?
Methodological Answer:
- Statistical Analysis : Apply one-way ANOVA followed by Tukey’s test to compare mean inhibitory effects (e.g., abdominal constriction assays). For example, compound 15b showed higher analgesic activity (p < 0.05) than mefenamic acid .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with bioactivity. Derivatives with para-chloro substitutions exhibit enhanced carbonic anhydrase inhibition .
Case Study :
"Compound 10b (IC₅₀ = 12 µM) outperformed 10d (IC₅₀ = 45 µM) due to its trifluoromethyl group enhancing target binding" .
Advanced: How can computational methods be integrated with experimental data to predict the bioactivity of novel acetic acid–hydrazine hybrids?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding affinities with targets (e.g., COX-2 for analgesics). Validate with experimental IC₅₀ values .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donor counts. For example, a QSAR model for pyrazoline derivatives achieved R² = 0.89 against S. aureus .
Workflow :
Basic: What safety considerations are critical when handling acetic acid–hydrazine complexes?
Methodological Answer:
- Toxicity Mitigation : Hydrazine (LD₅₀ = 290 mg/kg) is highly toxic; use acetylated derivatives (e.g., MAH, LD₅₀ = 1900 mg/kg) to reduce risk .
- Purification : Remove residual hydrazine to <2 ppm using aqueous/organic partitioning (e.g., continuous manufacturing in ).
Protocols :
Advanced: How do reaction conditions influence the regioselectivity of pyrazoline formation from chalcones and hydrazine?
Methodological Answer:
- Solvent Polarity : Polar solvents (e.g., acetic acid) favor 1,3-dipolar cycloaddition to form 3,5-diaryl-2-pyrazolines, while nonpolar solvents yield side products .
- Temperature : Reflux conditions (80–85°C) enhance cyclization rates and purity (>90% yield) .
Case Study :
"Chalcone 3a reacted in acetic acid to form 5a (95% yield), whereas ethanol produced 4a (72% yield) with unacetylated NH" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
